molecular formula C10H12FN5O4 B12787006 3'-Azido-2',3'-dideoxy-2'-fluoro-5-methyluridine CAS No. 127840-94-2

3'-Azido-2',3'-dideoxy-2'-fluoro-5-methyluridine

Cat. No.: B12787006
CAS No.: 127840-94-2
M. Wt: 285.23 g/mol
InChI Key: AVYGFRQPURLSLQ-JXOAFFINSA-N
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Description

3’-Azido-2’,3’-dideoxy-2’-fluoro-5-methyluridine is a synthetic nucleoside analog. It is structurally related to uridine, a naturally occurring nucleoside, but with modifications that include an azido group at the 3’ position, a fluorine atom at the 2’ position, and a methyl group at the 5 position. These modifications confer unique chemical and biological properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Azido-2’,3’-dideoxy-2’-fluoro-5-methyluridine typically involves multiple steps, starting from a suitable uridine derivative. The key steps include:

    Introduction of the Azido Group: This is usually achieved through nucleophilic substitution reactions where a suitable leaving group at the 3’ position is replaced by an azido group.

    Methylation: The methyl group at the 5 position can be introduced using methylating agents like methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of 3’-Azido-2’,3’-dideoxy-2’-fluoro-5-methyluridine would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, and employing techniques such as continuous flow chemistry to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3’-Azido-2’,3’-dideoxy-2’-fluoro-5-methyluridine can undergo various chemical reactions, including:

    Substitution Reactions: The azido group can participate in substitution reactions, often leading to the formation of amines or other derivatives.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen in the presence of a catalyst.

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Substitution: Sodium azide in a polar aprotic solvent like dimethylformamide (DMF).

    Reduction: Hydrogen gas with a palladium catalyst.

    Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.

Major Products

    Amines: From reduction of the azido group.

    Triazoles: From cycloaddition reactions.

Scientific Research Applications

3’-Azido-2’,3’-dideoxy-2’-fluoro-5-methyluridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its effects on cellular processes, particularly those involving nucleic acids.

    Medicine: Investigated for its potential antiviral properties, particularly against HIV.

    Industry: Utilized in the development of pharmaceuticals and diagnostic tools.

Mechanism of Action

The mechanism of action of 3’-Azido-2’,3’-dideoxy-2’-fluoro-5-methyluridine involves its incorporation into nucleic acids. Once incorporated, it can inhibit the activity of enzymes such as telomerase, which is responsible for maintaining telomere length in cells. This inhibition can lead to telomere shortening and eventual cell death, making it a potential therapeutic agent for cancer and viral infections .

Comparison with Similar Compounds

Similar Compounds

    3’-Azido-2’,3’-dideoxyuridine: Another nucleoside analog with similar antiviral properties.

    3’-Azido-2’,3’-dideoxyguanosine: Known for its potent inhibitory activity against telomerase.

    3’-Azido-2’,3’-dideoxyadenosine: Studied for its effects on telomere length and cell growth.

Uniqueness

3’-Azido-2’,3’-dideoxy-2’-fluoro-5-methyluridine is unique due to the presence of the fluorine atom at the 2’ position, which can enhance its stability and biological activity compared to other nucleoside analogs .

Properties

CAS No.

127840-94-2

Molecular Formula

C10H12FN5O4

Molecular Weight

285.23 g/mol

IUPAC Name

1-[(2R,3R,4R,5S)-4-azido-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C10H12FN5O4/c1-4-2-16(10(19)13-8(4)18)9-6(11)7(14-15-12)5(3-17)20-9/h2,5-7,9,17H,3H2,1H3,(H,13,18,19)/t5-,6-,7-,9-/m1/s1

InChI Key

AVYGFRQPURLSLQ-JXOAFFINSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)N=[N+]=[N-])F

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)N=[N+]=[N-])F

Origin of Product

United States

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